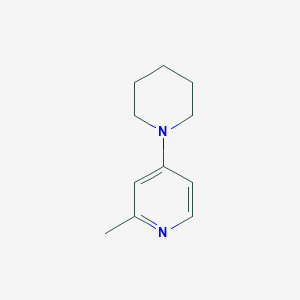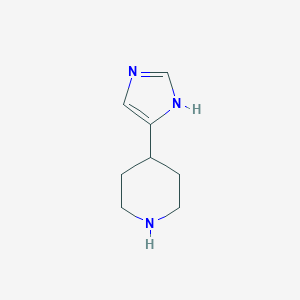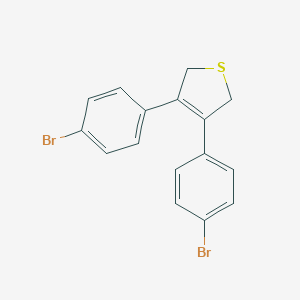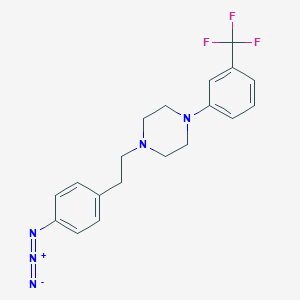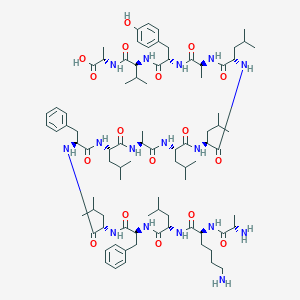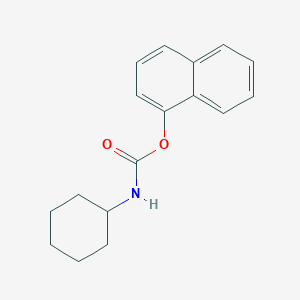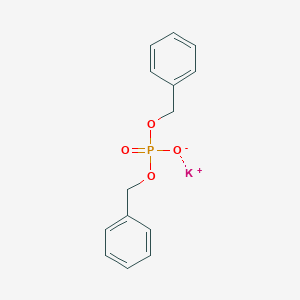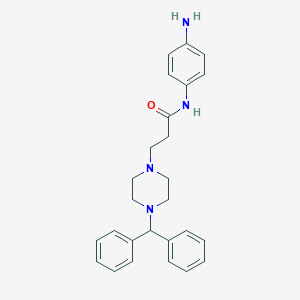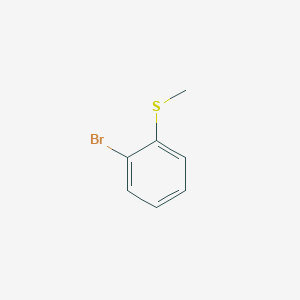
2H-Pyran-3-aceticacid,2-ethoxy-3,6-dihydro-,methylester,(2S-cis)-(9CI)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-[(2S,3R)-2-ethoxy-3,6-dihydro-2H-pyran-3-yl]acetate is an organic compound with a complex structure that includes a pyran ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of methyl 2-[(2S,3R)-2-ethoxy-3,6-dihydro-2H-pyran-3-yl]acetate typically involves multiple steps. One common method includes the enantioselective synthesis starting from Fmoc-protected Garner’s aldehyde . The process involves a Horner–Wadsworth–Emmons reaction followed by a diastereoselective 1,4-addition of lithium dialkylcuprates . The reaction conditions are optimized to achieve high yields and diastereoselectivity.
Industrial Production Methods: Industrial production methods for this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability . These systems allow for the direct introduction of functional groups into a variety of organic compounds, making the process more streamlined and scalable.
Análisis De Reacciones Químicas
Types of Reactions: Methyl 2-[(2S,3R)-2-ethoxy-3,6-dihydro-2H-pyran-3-yl]acetate can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions: Common reagents used in these reactions include lithium dialkylcuprates for addition reactions and various oxidizing or reducing agents depending on the desired transformation . The reaction conditions are typically optimized to ensure high yields and selectivity.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, the addition of lithium dialkylcuprates to the compound can yield various alkyl or alkenyl derivatives .
Aplicaciones Científicas De Investigación
Methyl 2-[(2S,3R)-2-ethoxy-3,6-dihydro-2H-pyran-3-yl]acetate has several scientific research applications. In chemistry, it is used as an intermediate in the synthesis of more complex molecules . In biology and medicine, it may be used in the development of therapeutic agents due to its unique structure and reactivity . Industrially, it can be used in the production of various chemicals and materials .
Mecanismo De Acción
The mechanism of action of methyl 2-[(2S,3R)-2-ethoxy-3,6-dihydro-2H-pyran-3-yl]acetate involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo various chemical transformations, which can influence biological processes . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds: Similar compounds to methyl 2-[(2S,3R)-2-ethoxy-3,6-dihydro-2H-pyran-3-yl]acetate include other pyran derivatives and esters such as methyl 2-[(tert-butoxycarbonyl)amino]-3-hydroxy-3-phenylpropanoate and methyl (S)-2-amino-2-(2-chlorophenyl)acetate .
Uniqueness: What sets methyl 2-[(2S,3R)-2-ethoxy-3,6-dihydro-2H-pyran-3-yl]acetate apart from similar compounds is its specific stereochemistry and the presence of the ethoxy group, which can influence its reactivity and interactions in various chemical and biological contexts .
Propiedades
Número CAS |
109669-17-2 |
|---|---|
Fórmula molecular |
C10H16O4 |
Peso molecular |
200.23 g/mol |
Nombre IUPAC |
methyl 2-[(2S,3R)-2-ethoxy-3,6-dihydro-2H-pyran-3-yl]acetate |
InChI |
InChI=1S/C10H16O4/c1-3-13-10-8(5-4-6-14-10)7-9(11)12-2/h4-5,8,10H,3,6-7H2,1-2H3/t8-,10-/m0/s1 |
Clave InChI |
PXXOLMXXSZUEIL-WPRPVWTQSA-N |
SMILES isomérico |
CCO[C@@H]1[C@@H](C=CCO1)CC(=O)OC |
SMILES |
CCOC1C(C=CCO1)CC(=O)OC |
SMILES canónico |
CCOC1C(C=CCO1)CC(=O)OC |
Sinónimos |
2H-Pyran-3-aceticacid,2-ethoxy-3,6-dihydro-,methylester,(2S-cis)-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3,8-Dimethyl-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B35432.png)
